molecular formula C13H11ClN4 B12920483 Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)- CAS No. 57473-37-7

Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-

Cat. No.: B12920483
CAS No.: 57473-37-7
M. Wt: 258.70 g/mol
InChI Key: SNTXXAFJBUGKOI-UHFFFAOYSA-N
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Description

N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine allows it to interact with various biological targets, making it a valuable scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and chlorination processes .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-one, while reduction could produce N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted imidazo[1,2-a]pyrimidine compounds with different functional groups.

Scientific Research Applications

N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.

    Pyrimido[1,2-a]benzimidazole: This compound has a similar fused ring system but includes a benzimidazole moiety.

The uniqueness of N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine lies in its specific substitution pattern and the presence of the benzyl and chloro groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

57473-37-7

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

N-benzyl-7-chloroimidazo[1,2-a]pyrimidin-5-amine

InChI

InChI=1S/C13H11ClN4/c14-11-8-12(18-7-6-15-13(18)17-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

SNTXXAFJBUGKOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC3=NC=CN23)Cl

Origin of Product

United States

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